1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine
Overview
Description
1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its therapeutic potential in various medical conditions.
Mechanism of Action
The exact mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have analgesic and anti-inflammatory effects. 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine in lab experiments is its relatively simple synthesis method. Additionally, 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have low toxicity in animal models. However, one limitation of using 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine. One potential direction is to further investigate its potential therapeutic applications in medical conditions such as anxiety, depression, and schizophrenia. Another potential direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine, which may lead to the development of more effective therapeutic agents.
Scientific Research Applications
1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-propylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-7-16-8-10-17(11-9-16)20(18,19)15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDKTSJGRIROH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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